![molecular formula C15H11N3 B13939717 2-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetonitrile](/img/structure/B13939717.png)
2-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetonitrile is a heterocyclic organic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain receptor tyrosine kinases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetonitrile typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the phenylacetonitrile moiety. One common synthetic route includes:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and appropriate reagents.
Introduction of the Phenylacetonitrile Moiety: This step often involves a nucleophilic substitution reaction where a phenylacetonitrile derivative is introduced to the pyrrolo[2,3-b]pyridine core under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques and continuous flow reactors to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of bases like sodium hydride or acids like hydrochloric acid, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[2,3-b]pyridine oxides, while reduction can produce various reduced derivatives.
科学的研究の応用
2-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an inhibitor of receptor tyrosine kinases, which are involved in cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in cancer treatment due to its inhibitory effects on certain kinases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.
作用機序
The mechanism of action of 2-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetonitrile involves its interaction with receptor tyrosine kinases. The compound binds to the active site of these kinases, inhibiting their activity and thereby blocking the downstream signaling pathways that promote cell proliferation and survival. This makes it a potential candidate for cancer therapy, as it can inhibit the growth of cancer cells by targeting these kinases.
類似化合物との比較
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure and are also studied for their kinase inhibitory activities.
Pyrrolopyrazines: These compounds are structurally related and have similar applications in medicinal chemistry.
Uniqueness
2-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit receptor tyrosine kinases with high specificity makes it a valuable compound in the development of targeted cancer therapies.
特性
分子式 |
C15H11N3 |
|---|---|
分子量 |
233.27 g/mol |
IUPAC名 |
2-[3-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]acetonitrile |
InChI |
InChI=1S/C15H11N3/c16-7-4-11-2-1-3-12(10-11)13-5-8-17-15-14(13)6-9-18-15/h1-3,5-6,8-10H,4H2,(H,17,18) |
InChIキー |
ADSCNOMKFNDGCD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C2=C3C=CNC3=NC=C2)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


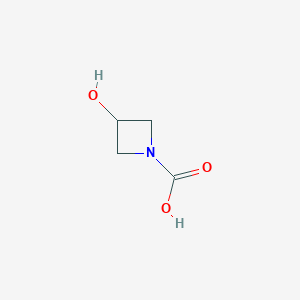
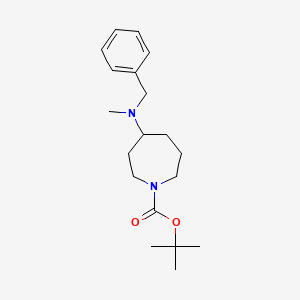
![4-Chloro-2-[2-[3-chlorophenyl]ethyl]benzoic acid](/img/structure/B13939661.png)
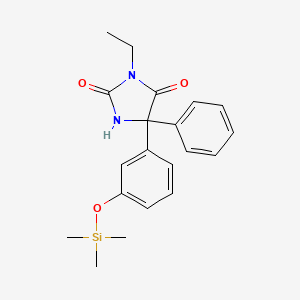
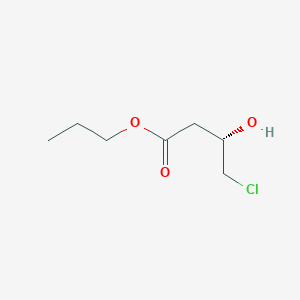

![(3-{[7-(3-chloropropoxy)quinazolin-4-yl]amino}-1H-pyrazol-5-yl)acetic acid hydrochloride](/img/structure/B13939683.png)
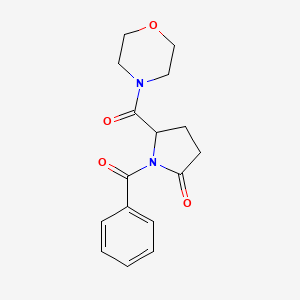
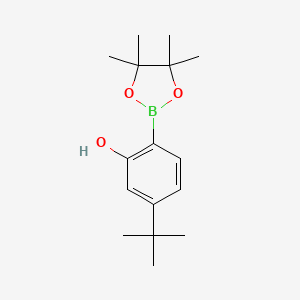



![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13939712.png)

